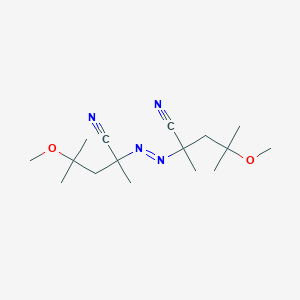
2-Methoxyquinoxaline 4-oxide
Vue d'ensemble
Description
2-Methoxyquinoxaline 4-oxide (MeOQx) is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor found in the central nervous system (CNS). MeOQx has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
2-Methoxyquinoxaline 4-oxide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a reduction in calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and neuronal survival.
Effets Biochimiques Et Physiologiques
2-Methoxyquinoxaline 4-oxide has been shown to have a range of biochemical and physiological effects in the CNS. It can reduce the excitotoxicity and oxidative stress that are associated with ischemic injury and neurodegenerative diseases. 2-Methoxyquinoxaline 4-oxide can also modulate the release of neurotransmitters, such as glutamate, dopamine, and acetylcholine, and thus affect synaptic transmission and plasticity. 2-Methoxyquinoxaline 4-oxide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxyquinoxaline 4-oxide has several advantages for lab experiments. It is a highly selective and potent antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in vitro and in vivo. 2-Methoxyquinoxaline 4-oxide is also stable and easy to handle, which makes it suitable for long-term experiments. However, 2-Methoxyquinoxaline 4-oxide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into account when designing experiments using 2-Methoxyquinoxaline 4-oxide.
Orientations Futures
2-Methoxyquinoxaline 4-oxide has great potential for future research in various fields, such as neuroscience, pharmacology, and drug discovery. Some possible future directions include:
1. Investigating the role of 2-Methoxyquinoxaline 4-oxide in modulating synaptic plasticity and learning and memory in animal models.
2. Developing new derivatives of 2-Methoxyquinoxaline 4-oxide with improved pharmacokinetic properties and selectivity for the NMDA receptor.
3. Studying the potential therapeutic applications of 2-Methoxyquinoxaline 4-oxide in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
4. Exploring the mechanisms of action of 2-Methoxyquinoxaline 4-oxide and its effects on downstream signaling pathways in the CNS.
5. Investigating the potential side effects and toxicity of 2-Methoxyquinoxaline 4-oxide in animal models and in clinical trials.
In conclusion, 2-Methoxyquinoxaline 4-oxide is a potent and selective antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. 2-Methoxyquinoxaline 4-oxide has great potential for future research in various fields, and further studies are needed to fully understand its therapeutic potential and limitations.
Méthodes De Synthèse
2-Methoxyquinoxaline 4-oxide can be synthesized by several methods, including the reaction of 2-methoxyphenylhydrazine with glyoxylic acid or its esters, or the oxidation of 2-methoxyquinoxaline with hydrogen peroxide or potassium permanganate. The purity and yield of 2-Methoxyquinoxaline 4-oxide can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.
Applications De Recherche Scientifique
2-Methoxyquinoxaline 4-oxide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and Alzheimer's disease. 2-Methoxyquinoxaline 4-oxide has also been used to study the mechanisms of synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
3-methoxy-1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWRNFLLLIINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325903 | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoxaline 4-oxide | |
CAS RN |
18916-46-6 | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)







